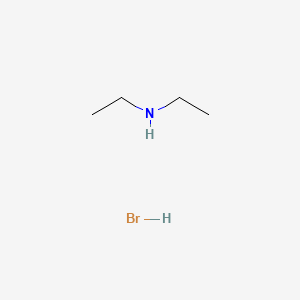

二乙胺氢溴酸盐

描述

Synthesis Analysis

The synthesis of diethylamine hydrobromide and related compounds often involves reactions where diethylamine acts as a precursor or a catalyst. For example, diethylamine has been demonstrated as an efficient organocatalyst in the synthesis of medicinally relevant compounds, showcasing its utility in promoting chemical reactions under mild conditions (Kulkarni et al., 2013).

Molecular Structure Analysis

The molecular structure and conformations of diethylamine, a related compound, have been studied using techniques such as gas electron diffraction and vibrational spectroscopy. These studies provide insights into the molecular geometry and electronic structure, which are essential for understanding the behavior of diethylamine hydrobromide at the molecular level (Takeuchi et al., 1992).

Chemical Reactions and Properties

Diethylamine and its derivatives participate in various chemical reactions, indicating the reactivity of diethylamine hydrobromide. For instance, diethylamine has been used in organocatalysis, contributing to eco-safe and diastereoselective synthesis processes, highlighting its chemical versatility and potential environmental benefits (Kulkarni et al., 2013).

科学研究应用

有机合成

二乙胺氢溴酸盐由于其能够向底物提供二乙胺基团,因此常被用作有机化学中的试剂。 一个值得注意的应用是合成α-溴乙烯基三甲基硅烷,该化合物用于各种有机转化 .

材料科学

该化合物与各种材料的相互作用使其成为材料科学中的一种宝贵试剂。 例如,它可用于修饰气相氧化物的表面性质,气相氧化物在涂料、聚合物和粘合剂的生产中很重要 .

生物化学

二乙胺氢溴酸盐有可能与生物分子(如 DNA 和蛋白质)相互作用。 这种相互作用可以被用于生物化学研究,以了解生物分子的结合机制和结构变化 .

安全和危害

作用机制

Target of Action

Diethylamine hydrobromide is a colorless, odorless salt with high solubility, often used as a reagent in organic chemistry . It can interact with a range of biomolecules, including DNA and proteins . .

Mode of Action

It is known that the compound can interact with various biomolecules, potentially influencing their function

Biochemical Pathways

It is known that the compound can interact with a range of biomolecules, potentially influencing various biochemical pathways

Pharmacokinetics

It is known that the compound is highly soluble , which could potentially influence its bioavailability

Result of Action

It is known that the compound can interact with a range of biomolecules, potentially influencing their function

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethylamine hydrobromide. For instance, if a hydrate is exposed to a dry environment, it can lose the water of crystallization to attain a lower state of hydration or an anhydrous form . The exchange of water between the drug and excipients such as starch or cellulose can also affect the solubility and mechanical properties of a drug product .

属性

IUPAC Name |

N-ethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATGHKSFEUVOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878709 | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6274-12-0 | |

| Record name | Ethanamine, N-ethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIETHYLAMINE, HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

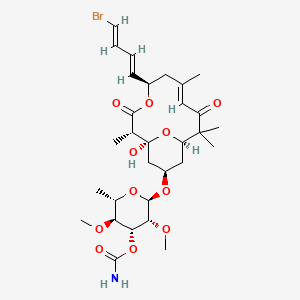

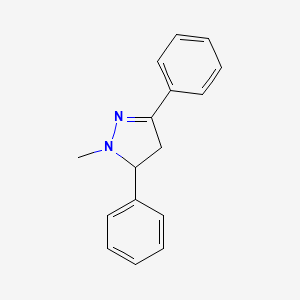

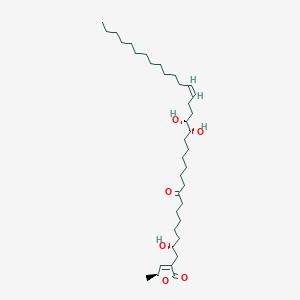

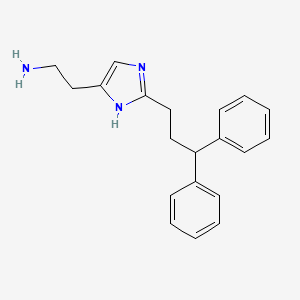

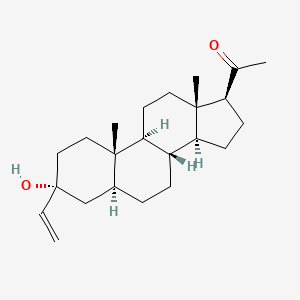

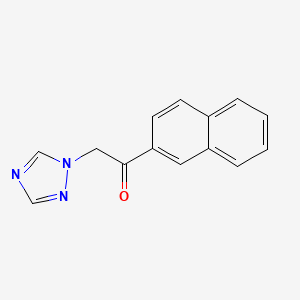

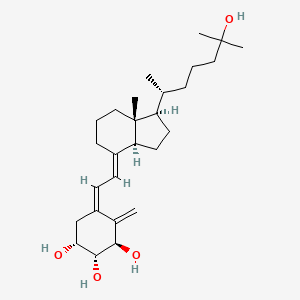

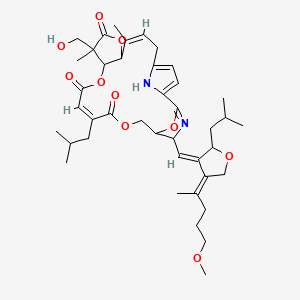

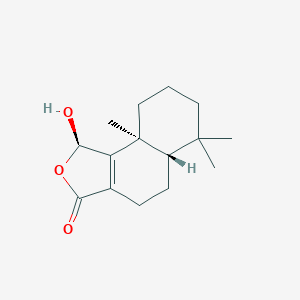

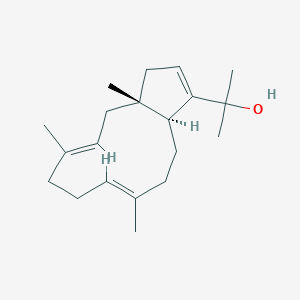

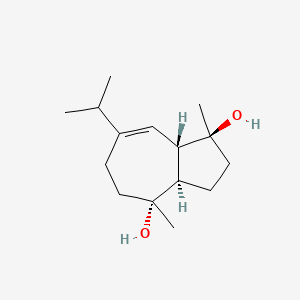

Feasible Synthetic Routes

Q & A

Q1: How does Diethylamine Hydrobromide contribute to improved perovskite light-emitting diodes (PeLEDs)?

A: Diethylamine Hydrobromide (DEABr), alongside other additives, plays a crucial role in enhancing the performance of sky-blue PeLEDs through a defect-passivation strategy []. While the exact mechanism is not fully elucidated in the provided abstract, it suggests that DEABr assists in reducing defects within the perovskite material, ultimately leading to improved efficiency of the LEDs.

Q2: Can you explain the role of Diethylamine Hydrobromide in creating water-soluble rosin flux and its advantages for soldering applications?

A: Diethylamine Hydrobromide acts as an activator in water-soluble rosin fluxes (WSRFs) []. These fluxes, typically comprising polyethylene glycol (PEG)-rosin derivatives, benefit from the addition of DEABr due to its ability to enhance the flux's activity. This leads to improved wetting ability during soldering, even with low-halide-content formulations. This characteristic is crucial for applications requiring low corrosion and high insulation resistance, essential for electronics manufacturing.

Q3: How does Diethylamine Hydrobromide impact the infectivity of Trypanosoma cruzi, the parasite responsible for Chagas disease?

A: Research indicates that Diethylamine Hydrobromide exhibits trypanocidal activity against Trypanosoma cruzi []. Specifically, concentrations as low as 50 micromol/L were observed to completely eliminate the parasite in culture within four days. Electron microscopy studies revealed that DEABr causes significant damage to the parasite's cellular structures, including the dilation of perinuclear membranes and swelling of mitochondria. This ultimately disrupts the parasite's membrane functions, impairing its ability to infect host cells and leading to its death.

Q4: What is the effect of Diethylamine Hydrobromide on skeletal muscle?

A: Studies utilizing frog sartorius muscles revealed that Diethylamine Hydrobromide can induce transient muscle contracture []. This effect is attributed to the drug's ability to release calcium (Ca2+) from specific sites within the muscle, thereby triggering contraction. This release mechanism appears distinct from that of other muscle contracture agents like quinine. Further, DEABr appears to interfere with calcium uptake by the sarcoplasmic reticulum, further contributing to sustained muscle contraction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)